N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring and a 2,4,5-trimethylbenzenesulfonamide moiety. The 3-cyanopyrazine substituent may enhance electronic interactions or metabolic stability compared to simpler heterocycles.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14-10-16(3)19(11-15(14)2)28(26,27)24-13-17-4-8-25(9-5-17)20-18(12-21)22-6-7-23-20/h6-7,10-11,17,24H,4-5,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARXYYIQYFNKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group in the pyrazine moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
Biologically, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
In medicinal research, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain enzymes or receptors, making it relevant in the treatment of diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Sulfonamides
(a) N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : Contains dual azide groups and a simpler 4-methylbenzenesulfonamide.
- Azide groups introduce explosive risks and metabolic liabilities, unlike the cyanopyrazine in the target compound.
- Synthesis : Prepared via substitution of tosyl groups with azides, contrasting with the target compound’s likely coupling of pre-functionalized pyrazine and piperidine intermediates .
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Structure: Integrates a chromenone-pyrazolopyrimidine scaffold and an isopropylsulfonamide.
- Key Differences: The chromenone-pyrazolopyrimidine system may confer kinase inhibition properties, diverging from the target’s cyanopyrazine focus. The isopropyl group in the sulfonamide enhances hydrophobicity compared to the target’s 2,4,5-trimethyl substitution .
- Physicochemical Data : Melting point (211–214°C) and molecular weight (616.9 g/mol) suggest higher rigidity and bulk than the target compound.
Piperidine Derivatives in Opioid Analogs
(a) Ortho-Fluorobutyryl Fentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Structure : Piperidine linked to a fluorophenyl group and phenethyl chain.
- Key Differences : Designed for µ-opioid receptor agonism, unlike the target’s sulfonamide-heteroaromatic architecture. The phenethyl group is a hallmark of fentanyl analogs, absent in the target compound .
- Regulatory Status : Listed as a controlled substance due to opioid activity, highlighting divergent therapeutic applications compared to the target compound .
(b) β-Methyl Fentanyl (N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide)
- Structure : Features a phenylpropyl chain on piperidine.
- Key Differences: Increased alkyl chain length may enhance lipophilicity and blood-brain barrier penetration, whereas the target’s cyanopyrazine could prioritize peripheral target engagement .
Piperidine-Benzamide Derivatives
(a) 3,4-Dichloro-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamide
- Structure : Combines a cyclohexylmethyl group with dichlorobenzamide.
Discussion of Research Implications
- Cyanopyrazine vs. Azides: The target’s 3-cyanopyrazine likely improves stability and reduces toxicity compared to azide-containing analogs .
- Sulfonamide Substitutions : The 2,4,5-trimethylbenzene group may optimize steric hindrance and solubility relative to isopropyl or cyclopropyl groups in other sulfonamides .
- Therapeutic Potential: Unlike opioid piperidines , the target’s structure suggests non-CNS applications, possibly in oncology or inflammation.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is significant in medicinal chemistry due to its role in various biological processes. The presence of the piperidine and pyrazine moieties suggests potential interactions with biological targets, particularly enzymes and receptors involved in neurological disorders.
Chemical Formula : CHNOS
Molecular Weight : 336.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been identified as a potential antagonist for muscarinic receptors, particularly M4 receptors, which are implicated in various neurological conditions.
Key Mechanisms:
- Receptor Modulation : The compound may modulate neurotransmitter signaling pathways by inhibiting or activating muscarinic receptors.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s.
Biological Activity Data
Recent studies have indicated that this compound exhibits significant biological activity. The following table summarizes key findings from various research studies:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neurological Disorders : A study investigated the compound's effects on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced neuroinflammation.
- Cancer Research : Another study focused on the compound's cytotoxic effects on breast cancer cell lines. The results showed significant apoptosis induction, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit AChE and BuChE effectively, with implications for developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
